molecular formula C29H42N2O9 B1593420 1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil CAS No. 1094322-91-4

1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil

Cat. No. B1593420
M. Wt: 562.7 g/mol
InChI Key: XKAOBWLSKUSFOB-LRNAUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil (MMF) is an immunosuppressant drug used to prevent organ transplant rejection and to treat autoimmune diseases such as rheumatoid arthritis, lupus, and psoriasis. MMF is a prodrug of mycophenolic acid (MPA) and has been used clinically since the early 1990s. MMF has a unique mechanism of action that distinguishes it from other immunosuppressive drugs. It is known to be more potent and have fewer side effects than other drugs of its class. Additionally, MMF is more stable, has a longer half-life, and is more bioavailable than other immunosuppressants.

Scientific Research Applications

  • Scientific Field: Transplant Medicine

    • Application : Mycophenolate mofetil is used in combination with other immunosuppressants to prevent the rejection of kidney, heart, or liver transplants in adult and pediatric patients .
    • Method of Application : For liver transplants in adults, mycophenolate mofetil should be given as an infusion (drip into a vein) for the first four days after the transplant, before the patient is switched to 1.5 g Mycophenolate mofetil twice a day as soon as it can be tolerated .
    • Results : The use of mycophenolate mofetil has been shown to effectively prevent organ rejection after hepatic, renal, and cardiac transplants .
  • Scientific Field: Autoimmune Diseases

    • Application : Mycophenolate mofetil has also been studied for the treatment of nephritis and other complications of autoimmune diseases .
    • Results : Unlike another immunosuppressant class, the calcineurin inhibitors, MMF generally does not cause nephrotoxicity or fibrosis .
  • Scientific Field: Autoimmune Hepatitis

    • Application : Mycophenolate mofetil may be used off-label as a second-line treatment for autoimmune hepatitis that has not responded adequately to first-line therapy .
    • Results : The efficacy of these agents is variable depending on the type and severity of disease .
  • Scientific Field: Lupus-associated Nephritis and Dermatitis

    • Application : Other off-label uses of this drug include lupus-associated nephritis and dermatitis in children .
    • Results : The efficacy of these agents is variable depending on the type and severity of disease .
  • Scientific Field: Rheumatoid Arthritis

    • Application : Mycophenolate mofetil may have use in autoimmune diseases, including rheumatoid arthritis .
    • Results : The efficacy of these agents is variable depending on the type and severity of disease .
  • Scientific Field: Antineoplastic Drug

    • Application : There is continued interest in its use as an antineoplastic drug .
    • Results : The efficacy of these agents is variable depending on the type and severity of disease .
  • Scientific Field: Inflammatory Arthritis

    • Application : Mycophenolate mofetil has been used with some benefit in patients with inflammatory arthritis .
    • Results : The efficacy of these agents is variable depending on the type and severity of disease .
  • Scientific Field: Psoriatic Arthritis

    • Application : Mycophenolate mofetil has been used with some benefit in patients with psoriatic arthritis .
    • Results : The efficacy of these agents is variable depending on the type and severity of disease .
  • Scientific Field: Systemic Sclerosis

    • Application : Mycophenolate mofetil is used in the treatment of interstitial lung disease associated with systemic sclerosis .
    • Results : The efficacy of these agents is variable depending on the type and severity of disease .
  • Scientific Field: ANCA-Associated Vasculitis

    • Application : Mycophenolate mofetil is used in the treatment of anti-neutrophil cytoplasm antibody (ANCA)-associated vasculitis .
    • Results : The efficacy of these agents is variable depending on the type and severity of disease .
  • Scientific Field: Dermatomyositis

    • Application : Mycophenolate mofetil is used as rescue therapy in various orphan diseases, including dermatomyositis .
    • Results : The efficacy of these agents is variable depending on the type and severity of disease .
  • Scientific Field: IgA-Associated Nephropathy

    • Application : Mycophenolate mofetil is used as rescue therapy in various orphan diseases, including IgA-associated nephropathy .
    • Results : The efficacy of these agents is variable depending on the type and severity of disease .

properties

IUPAC Name

2-morpholin-4-ylethyl (E)-6-[4-hydroxy-6-methoxy-7-methyl-1-(2-morpholin-4-ylethoxy)-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42N2O9/c1-20(5-7-23(32)38-18-12-30-8-14-36-15-9-30)4-6-22-26(33)25-24(21(2)27(22)35-3)29(40-28(25)34)39-19-13-31-10-16-37-17-11-31/h4,29,33H,5-19H2,1-3H3/b20-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAOBWLSKUSFOB-LRNAUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(OC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O)OCCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(OC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O)OCCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil

CAS RN

1094322-91-4
Record name 1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094322914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-(4-MORPHOLINYL)ETHOXY) MYCOPHENOLATE MOFETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W13F6K1DJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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